2-(1,2,4-Oxadiazol-3-yl)ethanol
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Overview
Description
2-(1,2,4-Oxadiazol-3-yl)ethanol is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-oxadiazol-3-yl)ethanol typically involves the cyclization of an amidoxime with an appropriate acylating agent. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature . Another approach involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,4-Oxadiazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of 2-(1,2,4-oxadiazol-3-yl)acetaldehyde or 2-(1,2,4-oxadiazol-3-yl)acetic acid.
Reduction: Various reduced derivatives of the oxadiazole ring.
Substitution: Formation of 2-(1,2,4-oxadiazol-3-yl)ethyl halides or other substituted derivatives.
Scientific Research Applications
2-(1,2,4-Oxadiazol-3-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2,4-oxadiazol-3-yl)ethanol varies depending on its application:
Nematicidal Activity: Inhibits the reproduction of nematode populations and affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids.
Anticancer Activity: Acts on enzymes such as thymidylate synthase and histone deacetylase, inhibiting cell proliferation and inducing apoptosis.
High-Energy Materials: Efficiently transports electrons and blocks electron holes, contributing to its energetic properties.
Comparison with Similar Compounds
2-(1,2,4-Oxadiazol-3-yl)ethanol is compared with other oxadiazole derivatives:
1,2,3-Oxadiazole: Differing in the position of nitrogen atoms, leading to variations in chemical reactivity and biological activity.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Exhibits different pharmacological activities and is used in the synthesis of various bioactive compounds.
The unique structure of this compound, with its specific arrangement of nitrogen and oxygen atoms, imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-2-1-4-5-3-8-6-4/h3,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHGIDCRNFEQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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